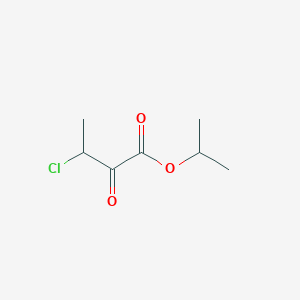

Isopropyl 3-chloro-2-oxobutanoate

Beschreibung

Isopropyl 3-chloro-2-oxobutanoate is an ester derivative characterized by a 2-oxobutanoate backbone with a chloro substituent at position 3 and an isopropyl ester group. This structure confers unique reactivity and physicochemical properties, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic compounds.

Eigenschaften

Molekularformel |

C7H11ClO3 |

|---|---|

Molekulargewicht |

178.61 g/mol |

IUPAC-Name |

propan-2-yl 3-chloro-2-oxobutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3 |

InChI-Schlüssel |

MITNHDILEJEOOS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C(=O)C(C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:

Formation of Enolate Ion: The starting material, such as a β-keto ester, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.

Industrial Production Methods

In an industrial setting, the production of isopropyl 3-chloro-2-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

Substitution: Formation of substituted esters.

Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.

Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Ester Group: Methyl vs. isopropyl. The bulkier isopropyl group in the target compound likely reduces polarity and enhances solubility in non-polar solvents compared to the methyl ester .

- Substituents: The target compound features a chloro group at position 3, whereas the analog has a benzoylamino group at position 2. This difference significantly alters reactivity: the chloro group facilitates electrophilic substitution, while the benzoylamino group directs nucleophilic attack.

Reactivity :

- Methyl 2-benzoylamino-3-oxobutanoate undergoes condensation with aromatic amines to form but-2-enoate derivatives under acidic conditions . By contrast, the chloro substituent in Isopropyl 3-chloro-2-oxobutanoate may favor elimination or nucleophilic displacement reactions.

Isopropyl Nitrite (CAS 541-42-4)

Functional Group Contrast :

- Isopropyl nitrite is a nitrite ester (O-N=O), while the target compound is a chloro-oxobutanoate ester.

Stability :

- Isopropyl nitrite is thermally unstable and prone to rapid decomposition . The chloro-oxobutanoate ester is expected to be more stable due to the absence of the reactive nitrite moiety.

Isopropyl Alcohol (CAS 67-63-0)

Physicochemical Properties :

- Volatility: Isopropyl alcohol is highly volatile (BP: 82.6°C) due to hydrogen bonding . The esterification in Isopropyl 3-chloro-2-oxobutanoate likely increases boiling point and reduces volatility.

- Flammability : Both compounds are flammable, but esters generally exhibit higher flash points than alcohols .

Reactivity :

- Isopropyl alcohol undergoes oxidation to acetone, while the target compound’s reactivity centers on its keto and chloro groups, enabling alkylation or cyclization.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.